molecular formula C16H22FNOS B5423363 2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine

2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine

Cat. No.: B5423363
M. Wt: 295.4 g/mol
InChI Key: RJNQUPPCDBGEIR-UHFFFAOYSA-N
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Description

The compound “2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also seems to have a fluorobenzyl group and a thioacetyl group attached to it .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing certain compounds .

Safety and Hazards

The safety and hazards associated with this compound are not available. It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or similar documentation for specific safety information .

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[(4-fluorophenyl)methylsulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNOS/c1-2-15-5-3-4-10-18(15)16(19)12-20-11-13-6-8-14(17)9-7-13/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNQUPPCDBGEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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